molecular formula C8H6BrF3O B1291504 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene CAS No. 218610-57-2

1-Bromo-2-(2,2,2-trifluoroethoxy)benzene

Cat. No. B1291504
M. Wt: 255.03 g/mol
InChI Key: KCDNGJIKOVCQKW-UHFFFAOYSA-N
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Description

“1-Bromo-2-(2,2,2-trifluoroethoxy)benzene” is a chemical compound with the molecular formula C8H6BrF3O . It has a molecular weight of 255.03 . The IUPAC name for this compound is 1-bromo-2-(2,2,2-trifluoroethoxy)benzene .


Molecular Structure Analysis

The InChI code for “1-Bromo-2-(2,2,2-trifluoroethoxy)benzene” is 1S/C8H6BrF3O/c9-6-3-1-2-4-7(6)13-5-8(10,11)12/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-Bromo-2-(2,2,2-trifluoroethoxy)benzene” is a liquid at room temperature . It has a refractive index of 1.487 and a density of 1.555 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis

1-Bromo-2-(2,2,2-trifluoroethoxy)benzene: is a versatile compound in organic chemistry, often used as a building block for synthesizing various complex molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing carbon-carbon and carbon-heteroatom bonds, which are foundational in creating pharmaceuticals, agrochemicals, and advanced materials .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for developing new drugs. Its unique structure allows for the introduction of trifluoromethyl groups into pharmacologically active compounds, potentially enhancing their metabolic stability and bioavailability. It’s particularly useful in the synthesis of antiviral, anti-inflammatory, and anticancer agents .

Material Science

1-Bromo-2-(2,2,2-trifluoroethoxy)benzene: plays a role in the synthesis of novel materials. It can be used to create polymers with specific properties, such as increased resistance to degradation or improved mechanical strength. Additionally, it’s used in the development of liquid crystals and organic light-emitting diodes (OLEDs), contributing to advancements in display technology .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in various spectroscopic and chromatographic techniques. Its well-defined structure and properties allow for accurate calibration of instruments and help in the identification and quantification of unknown substances in complex mixtures .

Environmental Studies

The compound’s role in environmental studies includes serving as a model compound for studying the environmental fate of brominated and fluorinated organic compounds. Its degradation pathways and interaction with environmental factors provide insights into the persistence and toxicity of similar compounds in ecosystems .

Agricultural Research

In the context of agricultural research, 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene can be utilized to develop new agrochemicals. Its reactivity allows for the creation of compounds that can act as pesticides or herbicides, offering potential solutions for crop protection and yield improvement .

Biotechnology

Lastly, in biotechnology, this compound is used in the modification of biomolecules. It can be employed to introduce fluorinated tags into proteins and nucleic acids, aiding in the study of their structure and function through various biophysical methods .

Safety And Hazards

The compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-bromo-2-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-6-3-1-2-4-7(6)13-5-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDNGJIKOVCQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626952
Record name 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(2,2,2-trifluoroethoxy)benzene

CAS RN

218610-57-2
Record name 1-Bromo-2-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(2,2,2-trifluoroethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-bromophenol (5.89 g, 34.0 mmol) and 2,2,2-trifluoroethyliodide (16.8 g, 80.0 mmol) in DMF (60 mL) was treated with potassium carbonate (24.1 g, 174 mmol) at room temperature. The resulting mixture was heated in an oil bath (60° C., 2 d). The solvent was removed in vacuo and the residue dissolved in ether and water. The aqueous layer was extracted with two additional portions of ether and the combined organic extracts were washed with three portions of 1M NaOH solution and dried over Na2SO4. The solvent was removed in vacuo to afford the title compound (50).
Quantity
5.89 g
Type
reactant
Reaction Step One
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16.8 g
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reactant
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24.1 g
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reactant
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Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 0.35 g (2 mmol) of 2-bromophenol, 0.63 g (3 mmol) of 2,2,2-trifluoroethyliodide, 0.55 g (4 mmol) of potassium carbonate in 2 Ml of DMF was reacted at 150° C. in a microwave system (Personal Chemistry, Smithcreator) for 30 min. After cooling to RT, the reaction mixture was diluted with water and extracted with ethyl acetate. The organic fraction was dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (5%, 10% successively EtOAc:hexanes) to give the title compound.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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